5-Fluoro-2-(hydroxymethyl)benzoic acid
Description
5-Fluoro-2-(hydroxymethyl)benzoic acid is a fluorinated benzoic acid derivative featuring a hydroxymethyl (–CH2OH) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in enzyme inhibition and antibacterial applications .
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-2-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
WMKCDMKGSYHCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxyl vs. Hydroxymethyl Derivatives
5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) differs by replacing the hydroxymethyl group with a hydroxyl group. This substitution reduces steric bulk but increases acidity (pKa ~2.5–3.0 for –COOH and ~8–9 for –OH). The hydroxyl derivative is widely used as a precursor in synthesizing anti-inflammatory agents and antimicrobial compounds .
*Theoretical values based on structural similarity.
Halogenated and Trifluoromethyl Derivatives
5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) features a –CF3 group at position 2, significantly increasing lipophilicity (logP ~2.5) and metabolic stability. Such compounds are valuable in agrochemical and pharmaceutical design due to enhanced membrane permeability .
5-Fluoro-2-iodobenzoic acid derivatives (e.g., 5-Fluoro-2-iodobenzonitrile, CAS 877868-92-3) leverage iodine’s bulkiness for radiopharmaceutical labeling or crystal engineering, as seen in hydrogen-bonded synthons .
Amide and Sulfonamide Derivatives
5-Fluoro-2-(trifluoroacetamido)benzoic acid (CAS 49579-59-1) introduces a –NHCOCF3 group, enabling protease inhibition via hydrogen bonding and steric effects. Its molecular weight (251.13) and trifluoroacetyl moiety enhance binding to hydrophobic enzyme pockets .
5-Fluoro-2-[(morpholine-4-sulfonyl)amino]benzoic acid (C11H13FN2O5S) incorporates a sulfonamide group, often exploited in kinase inhibitors. The morpholine ring improves solubility, while the sulfonamide enhances target affinity .
Carboxylic Acid Bioisosteres and Prodrugs
5-Fluoro-4-(3-oxo-triazolo)benzoic acid (EP 3 532 474 B1) replaces the hydroxymethyl group with a triazolo-oxazine moiety, acting as a prodrug. This modification improves oral bioavailability and targets viral proteases (LC-MS: m/z 407 [M+H]+) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
